molecular formula C17H17N3O5S B2591011 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309341-88-4

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2591011
M. Wt: 375.4
InChI Key: ZFOCASKTUSIZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole, a propanoyl group, a thiazole ring, and a piperazin-2-one ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings are aromatic, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of multiple aromatic rings in this compound could make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of novel compounds with significant antimicrobial activities. For instance, some studies focused on the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities against various microorganisms. These compounds have shown good to moderate activities, indicating potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007; R. C. Krishna Reddy et al., 2013).

Synthesis of Novel Compounds

The chemical synthesis of new derivatives incorporating the benzothiazole and piperazine units has been a significant area of research. These studies include the development of compounds with potential as antimicrobial agents, highlighting the versatility of these chemical structures in drug discovery. For example, catalytic N-formylation techniques have been employed to synthesize antimicrobial agents based on piperazine and benzothiazole derivatives (Rahul V. Patel & S. W. Park, 2015).

Drug Design and Development

Further research has explored the synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones with antibacterial properties. These studies are crucial in the ongoing search for new therapeutic agents, particularly those with potent activity against resistant strains of bacteria. The methods and outcomes of such research provide valuable insights into the molecular frameworks conducive to high antimicrobial efficacy (Rahul V. Patel & S. W. Park, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, many aromatic compounds are hazardous and should be handled with care .

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(25-12-2-3-13-14(8-12)24-10-23-13)16(22)19-5-6-20(15(21)9-19)17-18-4-7-26-17/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOCASKTUSIZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=NC=CS2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

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